Cas no 2171952-24-0 (7-(3,6-dihydro-2H-pyran-4-yl)-4-methoxy-1-benzofuran)

7-(3,6-Dihydro-2H-pyran-4-yl)-4-methoxy-1-benzofuran is a heterocyclic compound featuring a benzofuran core substituted with a methoxy group at the 4-position and a 3,6-dihydro-2H-pyran moiety at the 7-position. This structure imparts unique reactivity and potential utility in pharmaceutical and agrochemical synthesis. The dihydropyran ring offers versatility for further functionalization, while the methoxybenzofuran scaffold contributes to stability and electron-rich characteristics. Its balanced lipophilicity and steric profile make it a valuable intermediate in medicinal chemistry, particularly for the development of bioactive molecules. The compound’s synthetic accessibility and modularity enhance its appeal for research applications requiring tailored molecular frameworks.
7-(3,6-dihydro-2H-pyran-4-yl)-4-methoxy-1-benzofuran structure
2171952-24-0 structure
商品名:7-(3,6-dihydro-2H-pyran-4-yl)-4-methoxy-1-benzofuran
CAS番号:2171952-24-0
MF:C14H14O3
メガワット:230.259164333344
CID:5807412
PubChem ID:165532288

7-(3,6-dihydro-2H-pyran-4-yl)-4-methoxy-1-benzofuran 化学的及び物理的性質

名前と識別子

    • 7-(3,6-dihydro-2H-pyran-4-yl)-4-methoxy-1-benzofuran
    • EN300-1586921
    • 2171952-24-0
    • インチ: 1S/C14H14O3/c1-15-13-3-2-11(10-4-7-16-8-5-10)14-12(13)6-9-17-14/h2-4,6,9H,5,7-8H2,1H3
    • InChIKey: NJJANABFAFOGGN-UHFFFAOYSA-N
    • ほほえんだ: O1CC=C(C2C=CC(=C3C=COC=23)OC)CC1

計算された属性

  • せいみつぶんしりょう: 230.094294304g/mol
  • どういたいしつりょう: 230.094294304g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 17
  • 回転可能化学結合数: 2
  • 複雑さ: 300
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 31.6Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.3

7-(3,6-dihydro-2H-pyran-4-yl)-4-methoxy-1-benzofuran 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1586921-0.5g
7-(3,6-dihydro-2H-pyran-4-yl)-4-methoxy-1-benzofuran
2171952-24-0
0.5g
$1124.0 2023-06-05
Enamine
EN300-1586921-5.0g
7-(3,6-dihydro-2H-pyran-4-yl)-4-methoxy-1-benzofuran
2171952-24-0
5g
$3396.0 2023-06-05
Enamine
EN300-1586921-10.0g
7-(3,6-dihydro-2H-pyran-4-yl)-4-methoxy-1-benzofuran
2171952-24-0
10g
$5037.0 2023-06-05
Enamine
EN300-1586921-5000mg
7-(3,6-dihydro-2H-pyran-4-yl)-4-methoxy-1-benzofuran
2171952-24-0
5000mg
$3396.0 2023-09-24
Enamine
EN300-1586921-1000mg
7-(3,6-dihydro-2H-pyran-4-yl)-4-methoxy-1-benzofuran
2171952-24-0
1000mg
$1172.0 2023-09-24
Enamine
EN300-1586921-500mg
7-(3,6-dihydro-2H-pyran-4-yl)-4-methoxy-1-benzofuran
2171952-24-0
500mg
$1124.0 2023-09-24
Enamine
EN300-1586921-10000mg
7-(3,6-dihydro-2H-pyran-4-yl)-4-methoxy-1-benzofuran
2171952-24-0
10000mg
$5037.0 2023-09-24
Enamine
EN300-1586921-0.25g
7-(3,6-dihydro-2H-pyran-4-yl)-4-methoxy-1-benzofuran
2171952-24-0
0.25g
$1078.0 2023-06-05
Enamine
EN300-1586921-2.5g
7-(3,6-dihydro-2H-pyran-4-yl)-4-methoxy-1-benzofuran
2171952-24-0
2.5g
$2295.0 2023-06-05
Enamine
EN300-1586921-1.0g
7-(3,6-dihydro-2H-pyran-4-yl)-4-methoxy-1-benzofuran
2171952-24-0
1g
$1172.0 2023-06-05

7-(3,6-dihydro-2H-pyran-4-yl)-4-methoxy-1-benzofuran 関連文献

7-(3,6-dihydro-2H-pyran-4-yl)-4-methoxy-1-benzofuranに関する追加情報

7-(3,6-Dihydro-2H-Pyran-4-yl)-4-Methoxy-1-Benzofuran: A Comprehensive Overview

7-(3,6-Dihydro-2H-Pyran-4-yl)-4-Methoxy-1-Benzofuran, also known by its CAS number 2171952-24-0, is a fascinating compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound is a derivative of benzofuran, a heterocyclic aromatic compound with a furan ring fused to a benzene ring. The presence of the 3,6-dihydro-2H-pyran substituent at the 7-position and the methoxy group at the 4-position introduces unique electronic and structural properties that make this compound highly versatile.

The structure of 7-(3,6-Dihydro-2H-Pyran-4-yl)-4-Methoxy-1-Benzofuran is characterized by its aromatic benzofuran core, which is known for its stability and reactivity. The pyran ring, which is partially saturated (3,6-dihydro), adds complexity to the molecule by introducing additional stereogenic centers and potential sites for functionalization. This makes the compound an excellent candidate for further chemical modifications, such as substitution or addition reactions.

Recent studies have highlighted the potential of this compound in various applications. For instance, researchers have explored its use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). The methoxy group at the 4-position plays a crucial role in modulating the electronic properties of the molecule, making it suitable for applications in optoelectronics. Additionally, the pyran substituent at the 7-position enhances the molecule's solubility in organic solvents, which is a critical factor for its practical applications.

In terms of synthesis, 7-(3,6-Dihydro-2H-Pyran-4-yl)-4-Methoxy-1-Benzofuran can be prepared through a variety of methods. One common approach involves the coupling reaction between benzofuran derivatives and dihydro-pyran precursors under catalytic conditions. The reaction conditions are optimized to ensure high yields and selectivity. Recent advancements in catalytic chemistry have enabled more efficient syntheses of this compound, reducing production costs and improving scalability.

The physical and chemical properties of this compound are also worth noting. Its molecular weight is approximately 308 g/mol, and it has a melting point around 150°C. The compound is sparingly soluble in water but exhibits good solubility in organic solvents such as dichloromethane and THF. These properties make it suitable for use in various chemical processes, including chromatography and crystallography.

From an environmental perspective, 7-(3,6-Dihydro-2H-Pyran-4-yl)-4-Methoxy-1-Benzofuran has been evaluated for its biodegradability and toxicity. Studies indicate that it undergoes slow degradation under aerobic conditions but does not pose significant risks to aquatic life at typical concentrations. However, further research is needed to fully understand its environmental impact and to develop sustainable practices for its production and disposal.

In conclusion, 7-(3,6-Dihydro-2H-Pyran-4-yli)-4-Methoxybenzofuran, with its unique structure and versatile properties, continues to be a subject of intense research interest. Its potential applications span across multiple disciplines, from materials science to pharmacology. As researchers uncover new insights into its behavior and functionality, this compound is poised to play an increasingly important role in both academic and industrial settings.

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